Tri-m-tolylphosphine
Overview
Description
Tri-m-tolylphosphine, also known as Tri-meta-tolylphosphine, is a chemical compound with the molecular formula C21H21P. It is characterized by the presence of three meta-tolyl groups attached to a central phosphorus atom. This compound is a white solid and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
Tri-m-tolylphosphine is primarily used as a reagent in the synthesis of various chemical compounds . Its primary targets are the reactants it interacts with during these synthesis processes .
Mode of Action
This compound interacts with its targets through a variety of chemical reactions. For instance, it has been used in the synthesis of InP nanofibers via a new Ullmann-type reaction of indium nanoparticles . In this reaction, this compound interacts with indium nanoparticles to form InP nanofibers .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. In the case of the synthesis of InP nanofibers, this compound is involved in the Ullmann-type reaction pathway .
Pharmacokinetics
It is insoluble in water , which can affect its distribution and elimination in a reaction mixture.
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For example, its reaction with indium nanoparticles results in the formation of InP nanofibers . The specific molecular and cellular effects of its action depend on the compounds it is used to synthesize.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature . Additionally, it is sensitive to air , which can impact its stability and efficacy in reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-m-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with meta-tolylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
PCl3+3C7H7MgBr→P(C7H7)3+3MgBrCl
Another method involves the Ullmann-type reaction, where indium nanoparticles react with this compound to form nanostructured metal phosphides .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactions involving phosphorus trichloride and meta-tolylmagnesium bromide. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tri-m-tolylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the phosphorus atom is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tri-m-tolylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar structure but with phenyl groups instead of meta-tolyl groups.
Diphenyl(p-tolyl)phosphine: Contains two phenyl groups and one para-tolyl group.
Tri-p-tolylphosphine: Contains three para-tolyl groups.
Uniqueness
Tri-m-tolylphosphine is unique due to the presence of meta-tolyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other triarylphosphines .
Properties
IUPAC Name |
tris(3-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXCUNDYSYVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064146 | |
Record name | Phosphine, tris(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-63-1 | |
Record name | Tri-m-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6224-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-m-tolylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, tris(3-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, tris(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(3-methylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRI-M-TOLYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAQ9Z5ZSC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri-m-tolylphosphine?
A1: The molecular formula of this compound is C21H21P, and its molecular weight is 304.37 g/mol.
Q2: Are there specific spectroscopic data available for this compound?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For instance, [] employed Kβ X-ray emission spectroscopy to investigate the chemical environment of phosphorus in different compounds, including this compound. They observed that the Kβ emission spectra are sensitive to the chemical environment surrounding the phosphorus atom, providing insights into the compound's structural features.
Q3: What is known about the stability and compatibility of this compound with different materials?
A3: this compound exhibits stability under various conditions, making it a suitable ligand in various chemical reactions. For instance, [] investigated its use in platinum(II) complex-catalyzed addition reactions of tetrachloromethane to alkenes. This suggests its compatibility with these reagents and its stability under the reaction conditions.
Q4: How does this compound behave as a ligand in catalytic reactions?
A4: this compound acts as a supporting ligand, coordinating to metal centers in catalysts and influencing their reactivity and selectivity. [] highlighted the importance of ligand selection in developing highly active and robust pentamethylcyclopentadienyl (Cp*) ruthenium catalysts for living radical polymerizations. They demonstrated that the combination of this compound and a hydrophilic amine, 2-dimethylamino-1-ethanol, yielded a highly effective catalyst for homo- and copolymerizations of various functional methacrylates.
Q5: Can you provide specific examples of reactions where this compound plays a crucial role?
A5: this compound has proven valuable in various reactions. For example, [] utilized this compound in synthesizing a unique copper iodide cluster with a bicapped adamantoid geometry. The specific steric and electronic properties of this compound were crucial in facilitating the formation of this unusual cluster compound.
Q6: How does this compound interact with its target molecules?
A6: this compound primarily interacts with metal centers through its phosphorus atom. The lone pair of electrons on the phosphorus atom forms a coordinate covalent bond with the metal, creating a complex. The steric bulk and electronic properties of the three m-tolyl groups attached to the phosphorus influence the stability and reactivity of these complexes. For example, [] explored the structure of a palladium(II) complex containing this compound and chloranilate. The study emphasized the impact of the phosphine ligand's steric bulk on the complex's geometry, highlighting its role in influencing the overall structure and properties.
Q7: What are the downstream effects of this compound's interaction with its targets?
A7: The interaction of this compound with metal centers can have several downstream effects:
- Modulation of Reactivity and Selectivity: The presence of this compound as a ligand can alter the electronic environment around the metal center, influencing the catalyst's activity and selectivity in a chemical reaction. [] demonstrated this effect in their work on Cp* ruthenium catalysts for living radical polymerizations.
Q8: Has computational chemistry been employed in research involving this compound?
A8: Yes, computational methods, including Density Functional Theory (DFT) calculations, have been used to study this compound complexes. [] employed DFT calculations alongside spectroscopic techniques to investigate the photophysical dynamics of a binuclear copper(I) complex incorporating this compound. These calculations provided valuable insights into the electronic structures of the ground and excited states, aiding in understanding the observed photophysical behavior.
Q9: How do modifications to the structure of this compound, such as changes in the substituents on the phenyl rings, affect its activity or properties?
A9: Modifying the structure of this compound can significantly impact its properties. [] investigated the effect of methyl group substitution at different positions (ortho, meta, and para) on the benzene ring in tolylphosphine compounds. They observed distinct differences in the Kβ X-ray emission spectra depending on the methyl group's position, indicating that even subtle structural modifications can influence the electronic environment around the phosphorus atom and, consequently, the compound's reactivity.
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